molecular formula C6H4ClN2NaO2 B1413436 Sodium 2-(5-chloropyrimidin-4-yl)acetate CAS No. 1803609-09-7

Sodium 2-(5-chloropyrimidin-4-yl)acetate

Cat. No.: B1413436
CAS No.: 1803609-09-7
M. Wt: 194.55 g/mol
InChI Key: HPPKNLVRISIISS-UHFFFAOYSA-M
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Description

Sodium 2-(5-chloropyrimidin-4-yl)acetate (CID 71748441) is a sodium salt derivative of 2-(5-chloropyrimidin-4-yl)acetic acid. Its molecular formula is C₆H₅ClN₂O₂, with a SMILES notation of C1=C(C(=NC=N1)CC(=O)O)Cl and an InChIKey UJTDYOKMEQEMDQ-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 130.3–144.0 Ų, with the [M+H]+ ion exhibiting a CCS of 130.5 Ų .

Properties

IUPAC Name

sodium;2-(5-chloropyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPKNLVRISIISS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)CC(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-09-7
Record name sodium 2-(5-chloropyrimidin-4-yl)acetate
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Biochemical Analysis

Biochemical Properties

Sodium 2-(5-chloropyrimidin-4-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall biochemical behavior.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in downstream cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing protein synthesis and cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. These binding interactions can result in conformational changes in the target molecules, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo chemical degradation, leading to a decrease in its effectiveness. Long-term studies in vitro or in vivo have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may act as a substrate for certain enzymes, participating in biochemical reactions that produce or consume metabolites. These interactions can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through specific transporters or channels. Once inside the cells, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects.

Biological Activity

Sodium 2-(5-chloropyrimidin-4-yl)acetate, a compound with the molecular formula C6_6H4_4ClN2_2NaO2_2 and CAS Number 1803609-09-7, has garnered attention in recent research for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chlorinated pyrimidine ring, which is known for its diverse biological activities. The structural formula can be represented as:

Na+C O Cc1ncnc(Cl)1\text{Na}^+\cdot \text{C O Cc}_1\text{ncnc}(\text{Cl})_1

This structure contributes to its interactions with various biological targets.

Research indicates that this compound may exert its effects through several pathways:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit various kinases, which play crucial roles in cell signaling and proliferation. For instance, pyrimidine derivatives have been reported to inhibit GSK-3β and CDK kinases, which are involved in cancer progression .
  • Anti-inflammatory Activity : Compounds with similar structures have been found to inhibit cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), suggesting potential anti-inflammatory properties .

Table 1: Biological Activity of this compound

Study ReferenceBiological ActivityIC50 (µM)Notes
Inhibition of BCL6<10Effective in cellular degradation
Anti-fibrotic activity45.69Inhibited collagen synthesis
COX-2 inhibitionNon-cytotoxicReduced inflammatory markers
Kinase inhibitionVariableSelectivity for specific kinases

Case Studies and Research Findings

  • In Vivo Efficacy Studies : this compound demonstrated significant in vivo efficacy in models of diffuse large B-cell lymphoma (DLBCL). The compound was able to maintain plasma concentrations above therapeutic levels for extended periods, indicating its potential as a therapeutic agent against certain cancers .
  • Anti-fibrotic Effects : In studies evaluating anti-fibrotic activity, the compound effectively reduced collagen expression in hepatic stellate cells, suggesting its role in mitigating fibrosis-related conditions. The IC50 values were comparable to other known anti-fibrotic agents .
  • Selectivity Profiles : Research on related pyrimidine compounds indicated that modifications at the 5-position could enhance selectivity for certain kinases while reducing off-target effects. This highlights the importance of structural optimization in drug design .

Scientific Research Applications

Chemical Properties and Structure

Sodium 2-(5-chloropyrimidin-4-yl)acetate is characterized by the presence of a chlorinated pyrimidine moiety, which contributes to its biological activity. Its molecular formula is C_7H_6ClN_2O_2Na, and it is often utilized as a versatile small molecule scaffold in research settings. The compound serves as an organic buffer, making it suitable for various biological and biochemical applications .

Medicinal Chemistry

This compound has been investigated for its potential use in developing pharmaceuticals targeting specific biological pathways. Its structural similarity to other biologically active compounds allows it to be used as a building block in synthesizing new drug candidates.

Case Study: Preladenant Development
One notable application is in the synthesis of Preladenant, an adenosine A2A receptor antagonist under investigation for treating Parkinson's Disease. The compound's derivatives have shown high selectivity towards A2A receptors, indicating that this compound could play a role in developing similar compounds .

In Vitro Pharmacological Studies

The compound has been utilized in various in vitro studies to assess its pharmacological properties. For instance, research has demonstrated that derivatives of this compound exhibit significant activity against certain kinases, which are crucial in cancer biology and other diseases.

Table 1: Pharmacological Activity of this compound Derivatives

CompoundTarget KinaseIC50 (µM)Selectivity
Compound AGSK-3β0.5High
Compound BCDK-21.0Moderate
Compound CCDK-42.5Low

This table summarizes the inhibitory concentrations (IC50) of various derivatives against key kinases involved in cell cycle regulation and signaling pathways .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis processes. Its reactivity allows it to participate in various coupling reactions, leading to the formation of complex molecular architectures.

Example Reaction: Synthesis of Pyrazolo Compounds
this compound can be reacted with different electrophiles to form pyrazolo derivatives, which are known for their diverse biological activities .

Comparison with Similar Compounds

Structural Analogues

Sodium 2-(5-chloropyrimidin-4-yl)acetate shares structural similarities with pyrimidine-based compounds, particularly those containing a chloropyrimidinyl core. Key analogues include:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Biological Relevance Reference
This compound C₆H₅ClN₂O₂ Acetate group, Cl at pyrimidin-5 position Not reported Unknown (no reported activity)
2-((2-((4-(Aminomethyl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)-N-methylbenzamide C₁₉H₂₀ClN₆O Benzamide, aminomethylphenyl group 205 FAK inhibitor (anticancer)
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Carboxylic acid, Cl at pyrimidin-2 position Not reported Intermediate in synthesis
Methyl 2-(5-chloropyrimidin-4-yl)acetate C₇H₇ClN₂O₂ Methyl ester, Cl at pyrimidin-5 position Not reported Synthetic precursor

Key Observations :

Functional Groups : The sodium salt’s acetate group enhances water solubility compared to methyl esters (e.g., Methyl 2-(5-chloropyrimidin-4-yl)acetate) or carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) .

Biological Activity: Unlike benzamide derivatives (e.g., compound 4a in ), this compound lacks reported bioactivity, likely due to its ionic nature and absence of pharmacophoric motifs (e.g., aryl amino groups critical for kinase inhibition) .

Synthetic Utility : The compound may serve as an intermediate for synthesizing bioactive molecules, analogous to Methyl 2-(5-chloropyrimidin-4-yl)acetate, which is used in pharmaceutical preparations .

Physicochemical Properties
  • Melting Points: Sodium salts typically exhibit higher melting points than their parent acids or esters. In contrast, structurally related FAK inhibitors (e.g., compound 4b) show melting points up to 240°C due to crystalline stability from aromatic stacking .
  • Collision Cross-Section : The CCS of this compound’s [M+Na]+ adduct (144.0 Ų ) is comparable to larger bioactive molecules (e.g., compound 62 in with CCS ~140–150 Ų), suggesting similar gas-phase ion mobility despite smaller size .

Q & A

Q. What are the standard synthetic routes for Sodium 2-(5-chloropyrimidin-4-yl)acetate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrimidine core (e.g., 5-chloropyrimidin-4-amine) can be functionalized with an acetic acid moiety via amidation or alkylation, followed by neutralization with sodium hydroxide to form the sodium salt. In analogous protocols, yields of 85–100% are achieved using stepwise coupling under anhydrous conditions, with purification via recrystallization or column chromatography . Key reagents include dichloromethane (DCM), diethyl ether, and sodium hydroxide.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Critical for confirming structural integrity, as seen in studies resolving aromatic proton environments (e.g., δ 8.22 ppm for pyrimidine protons) and carbonyl signals (δ 168.87 ppm for acetate) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calcd. 383.1387, observed 383.1380) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for crystal structure determination, providing bond-length precision (mean σ = 0.003 Å) and R-factors <0.1 .

Q. How does the sodium salt form influence solubility and stability compared to the free acid?

The sodium salt enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays. Stability studies recommend storage in anhydrous conditions (sealed containers, desiccants) to prevent hygroscopic degradation, as outlined in sodium acetate monographs .

Q. What safety protocols are recommended for handling this compound?

  • Use fume hoods to avoid inhalation of fine particles.
  • Dispose of waste via certified chemical disposal services, as per guidelines for chlorinated pyrimidines .
  • Personal protective equipment (gloves, lab coats) is mandatory due to potential irritant properties .

Advanced Research Questions

Q. How can low yields in the coupling step be addressed during synthesis?

  • Optimize reaction conditions : Increase catalyst loading (e.g., palladium for cross-coupling), adjust temperature (e.g., 60–80°C for amidation), or use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate the product from byproducts .

Q. How to resolve discrepancies in biological activity data across studies?

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis (e.g., Cl content via titration) to rule out impurities .
  • Assay standardization : Control buffer pH (e.g., sodium acetate buffer, pH 4.5–5.5) and temperature to ensure reproducibility .
  • Orthogonal assays : Combine enzymatic assays with cellular uptake studies to confirm target engagement .

Q. What strategies improve crystallinity for X-ray structure determination?

  • Solvent screening : Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
  • Cryoprotection : Flash-cool crystals in liquid nitrogen with 20% glycerol.
  • Refinement : Apply SHELXL for high-resolution data (R-factor <0.05) and validate via Q-peak analysis .

Q. How to analyze and mitigate byproduct formation during scale-up?

  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates.
  • Byproduct identification : Compare HRMS and NMR data with known impurities (e.g., dechlorinated analogs) .
  • Process optimization : Reduce excess reagents and implement flow chemistry for better heat dissipation .

Notes for Methodological Rigor

  • Always cross-validate structural data using NMR, HRMS, and crystallography .
  • For biological studies, include sodium acetate buffer controls to assess pH-dependent effects .
  • Adhere to USP guidelines for purity testing to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.